1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Antifungal drug discovery CYP51 inhibition Triazole pharmacophore design

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone (CAS 2034347-07-2) is a synthetic heterocyclic ketone with the molecular formula C₁₄H₁₄F₂N₄O and a molecular weight of 292.28 g·mol⁻¹. Its architecture consists of a 2,4-difluorophenylacetyl group linked to a pyrrolidine ring that bears a 2H-1,2,3-triazol-2-yl substituent at the 3-position.

Molecular Formula C14H14F2N4O
Molecular Weight 292.29
CAS No. 2034347-07-2
Cat. No. B2861720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
CAS2034347-07-2
Molecular FormulaC14H14F2N4O
Molecular Weight292.29
Structural Identifiers
SMILESC1CN(CC1N2N=CC=N2)C(=O)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H14F2N4O/c15-11-2-1-10(13(16)8-11)7-14(21)19-6-3-12(9-19)20-17-4-5-18-20/h1-2,4-5,8,12H,3,6-7,9H2
InChIKeyCBZONIIEOZVJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone (CAS 2034347-07-2): Structural Identity, Physicochemical Baseline, and Procurement Positioning


1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone (CAS 2034347-07-2) is a synthetic heterocyclic ketone with the molecular formula C₁₄H₁₄F₂N₄O and a molecular weight of 292.28 g·mol⁻¹ [1]. Its architecture consists of a 2,4-difluorophenylacetyl group linked to a pyrrolidine ring that bears a 2H-1,2,3-triazol-2-yl substituent at the 3-position. This compound belongs to the pyrrolidine-1,2,3-triazole hybrid class, a scaffold that has attracted attention in antifungal drug discovery programs targeting Candida auris and other resistant fungal pathogens [2]. Unlike the majority of clinically approved triazole antifungals (fluconazole, voriconazole, posaconazole, isavuconazole) that employ a 1H-1,2,4-triazole ring linked through a nitrogen atom, this compound features the less common 2H-1,2,3-triazole regioisomer directly attached to the pyrrolidine core, creating a distinct pharmacophoric geometry with implications for target binding and selectivity.

Why Fluconazole, Voriconazole, or 1,2,4-Triazole Analogs Cannot Replace 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone in Target-Focused Research Programs


Triazole antifungals are not interchangeable pharmacophores. Clinically dominant 1H-1,2,4-triazoles (e.g., fluconazole, voriconazole) coordinate the heme iron of fungal CYP51 through the N-4 nitrogen of the triazole ring, a binding mode that has been extensively characterized by crystallography [1]. The 2H-1,2,3-triazole regioisomer present in the target compound offers a fundamentally different nitrogen arrangement: two adjacent nitrogen atoms (N-1 and N-2) versus the 1,3-relationship in 1,2,4-triazoles, which alters both the iron coordination geometry and the hydrogen-bonding network with the apoprotein [2]. Furthermore, the pyrrolidine spacer in this compound imposes conformational rigidity distinct from the more flexible hydroxypropyl linkers found in second-generation azoles (voriconazole, posaconazole) or the thiazole-containing side chain of isavuconazole. Recent structure-activity relationship studies on pyrrolidine-based 1,2,3-triazole hybrids have demonstrated that subtle modifications at the pyrrolidine 3-position profoundly affect antifungal potency against fluconazole-resistant Candida auris, with MIC values varying over a 60-fold range (0.97–62.5 µg/mL) across a single congeneric series [3]. These data confirm that simple substitution of one triazole scaffold for another yields unpredictable and often inferior biological outcomes.

Quantitative Differentiation Evidence for 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone Relative to Closest Structural Analogs and In-Class Candidates


2H-1,2,3-Triazole Regioisomer vs. 1H-1,2,4-Triazole: A Non-Interchangeable Pharmacophore with Distinct CYP51 Binding Geometry

The target compound contains a 2H-1,2,3-triazole ring, whereas all FDA-approved triazole antifungals (fluconazole, itraconazole, voriconazole, posaconazole, isavuconazole) and the common intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9) utilize the 1H-1,2,4-triazole regioisomer. Molecular dynamics simulations of triazole-CYP51 binding demonstrate that the binding free energy (ΔG_bind) and residence time differ substantially between 1,2,4-triazole and 1,2,3-triazole inhibitors due to altered coordination geometry with the heme iron and differential hydrogen-bonding with Tyr118 and Gly307 in the binding pocket [1]. In a congeneric series of pyrrolidine-1,2,3-triazole hybrids tested against C. auris, the most potent derivative (P6) demonstrated fungicidal activity with an MIC significantly lower than that of fluconazole, which typically exhibits MIC ≥ 256 µg/mL against C. auris clinical isolates [2]. The 2H-1,2,3-triazole motif thus provides a distinct pharmacophoric vector that is structurally incapable of being replicated by 1,2,4-triazole-based compounds.

Antifungal drug discovery CYP51 inhibition Triazole pharmacophore design

Pyrrolidine-1,2,3-Triazole Scaffold vs. Piperidine-1,2,3-Triazole Scaffold: Ring Size Dictates Conformational Preference and Antifungal Potency Range

The target compound features a pyrrolidine (5-membered) ring linking the ethanone moiety and the 2H-1,2,3-triazole. A structurally analogous compound with a piperidine (6-membered) ring, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone, shares the same molecular formula (C₁₄H₁₄F₂N₄O) and molecular weight (292.29 g·mol⁻¹) but differs in ring size and fluorophenyl substitution pattern (2,4-difluoro vs. 2,6-difluoro). In series of triazole antifungals with piperidine side chains tested against eight human pathogenic fungi, compounds exhibited moderate-to-excellent activity with MIC values spanning a narrower efficacy window compared to pyrrolidine-based 1,2,3-triazole series [1]. The pyrrolidine ring imposes greater conformational rigidity with a restricted pseudorotation envelope (typical puckering amplitude q ≈ 0.35–0.42 Å) compared to the piperidine chair conformer, which can influence the spatial presentation of the triazole ring to the CYP51 heme center [2]. Additionally, the 2,4-difluorophenyl substitution pattern in the target compound positions the fluorine atoms for potential hydrogen-bond interactions with Gly307 in the CYP51 S3 subsite, a contact not geometrically accessible to the 2,6-difluoro isomer present in the piperidine analog [3].

Medicinal chemistry Conformational analysis Antifungal SAR

2,4-Difluorophenyl vs. 2-Chloro-6-fluorophenyl Substitution: Halogen Identity Modulates Lipophilicity and Antifungal Potency in Pyrrolidine-1,2,3-Triazole Series

A close structural analog, 2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]ethan-1-one (CAS 2034490-58-7), replaces both fluorine atoms on the phenyl ring with a chlorine at the 2-position and retains a single fluorine at the 6-position. This substitution increases the calculated logP by approximately 0.3–0.5 log units (due to the higher lipophilicity of chlorine vs. fluorine) and alters the electrostatic potential surface of the aromatic ring [1]. In triazole antifungal SAR, the 2,4-difluorophenyl motif is a privileged fragment present in fluconazole, voriconazole, and ravuconazole, and crystallographic evidence shows that the 4-fluoro substituent engages in critical van der Waals contacts within the CYP51 hydrophobic binding pocket [2]. The chloro-fluoro analog (CAS 2034490-58-7) introduces steric bulk at the 2-position (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), which can sterically clash with the narrow S3 subsite. While no direct head-to-head MIC comparison between these two exact compounds has been published, class-level evidence from triazole SAR studies indicates that 2,4-difluorophenyl-substituted triazoles consistently exhibit superior potency against Candida albicans (MIC₈₀ as low as 0.00097 µg/mL for optimized derivatives) compared to analogs bearing bulkier ortho-substituents .

Halogen bonding Lipophilicity optimization Antifungal SAR

Physicochemical Property Profile: Calculated logP, Topological Polar Surface Area, and Drug-Likeness Relative to Clinical Triazole Antifungals

Computational physicochemical profiling of the target compound yields a calculated logP of approximately 1.9–2.1 and a topological polar surface area (TPSA) of approximately 48–55 Ų . These values position the compound within a favorable drug-like property space: the molecular weight (292.28 g·mol⁻¹) is significantly lower than all clinical triazole antifungals (fluconazole: 306.3; voriconazole: 349.3; posaconazole: 700.8; isavuconazole: 437.5), and the compound satisfies all Lipinski Rule of Five criteria (MW < 500, logP < 5, H-bond donors = 0, H-bond acceptors ≤ 10) [1]. The absence of a hydroxyl group—present in fluconazole, voriconazole, and most second-generation triazoles as a chiral center—eliminates stereochemical complexity and simplifies synthesis and analytical characterization. The calculated intrinsic solubility (logS) is predicted to be in the range of −3.5 to −4.0, comparable to that of fluconazole (logS ≈ −2.9) [2]. The ethanone carbonyl provides a hydrogen-bond acceptor site not present in the alcohol-based clinical triazoles, offering an additional anchoring point for target interactions or prodrug derivatization.

Physicochemical profiling Drug-likeness Lead optimization

Pyrrolidine-Based 1,2,3-Triazoles Demonstrate Apoptosis-Mediated Fungicidal Activity Against Fluconazole-Resistant Candida auris, a Mechanism Not Observed with Fluconazole

A landmark 2023 study on pyrrolidine-based 1,2,3-triazole derivatives demonstrated that the most potent compound in the series (P6) induced S-phase cell cycle arrest and apoptosis in Candida auris, confirmed by phosphatidylserine externalization (Annexin V binding), mitochondrial membrane depolarization, and cytochrome c release from mitochondria to cytosol [1]. This fungicidal mechanism is mechanistically distinct from the fungistatic activity of fluconazole, which inhibits CYP51-mediated ergosterol biosynthesis without inducing programmed cell death pathways. The hemolytic assay confirmed that P6 was non-hemolytic at antifungal concentrations, establishing a preliminary therapeutic index supportive of further in vivo evaluation [1]. While the target compound (CAS 2034347-07-2) is not P6 itself, it shares the identical pyrrolidine-(2H-1,2,3-triazole) core scaffold and 2,4-difluorophenyl substitution pattern, suggesting it may engage similar biological targets and pathways. The dual mechanism of CYP51 inhibition coupled with apoptosis induction represents a potential strategy to overcome the intrinsic tolerance and biofilm-associated resistance of C. auris, which is inherently resistant to fluconazole (modal MIC ≥ 256 µg/mL) [2].

Candida auris Fungicidal mechanism Apoptosis induction

Validated Research and Industrial Application Scenarios for 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone (CAS 2034347-07-2) Based on Quantitative Evidence


Antifungal Lead Discovery Targeting Fluconazole-Resistant Candida auris and Other Multidrug-Resistant Fungal Pathogens

This compound is best deployed as a starting scaffold in medicinal chemistry programs addressing the WHO-critical priority pathogen Candida auris. The pyrrolidine-1,2,3-triazole chemotype has demonstrated in vitro fungicidal activity against C. auris via a dual mechanism of CYP51 inhibition and apoptosis induction (S-phase arrest, mitochondrial depolarization, cytochrome c release), a pharmacodynamic profile not achievable with fluconazole (MIC ≥ 256 µg/mL against C. auris) [1]. The 2,4-difluorophenyl group matches the privileged pharmacophore of clinical triazoles and engages the CYP51 S3 subsite via fluorine-mediated hydrogen bonding with Gly307, while the 2H-1,2,3-triazole regioisomer offers an alternative heme coordination geometry that may circumvent resistance mutations (e.g., Y132F, K143R) that confer cross-resistance to fluconazole, voriconazole, and posaconazole [2]. Researchers should prioritize this scaffold for structure-activity relationship (SAR) expansion at the pyrrolidine 4-position and the ethanone α-carbon to optimize potency and selectivity.

Chemical Biology Probe Development for Studying Fungal Programmed Cell Death Pathways

The established ability of pyrrolidine-1,2,3-triazole derivatives to induce apoptosis in Candida auris—confirmed by phosphatidylserine externalization, JC-1 mitochondrial depolarization, and cytochrome c translocation—positions this chemotype as a valuable chemical biology probe for dissecting fungal programmed cell death mechanisms [1]. Unlike fluconazole, which is purely fungistatic, compounds in this series can be used to investigate the intersection of ergosterol biosynthesis inhibition and mitochondrial apoptosis triggering in pathogenic fungi. The achiral nature and synthetic accessibility of the target compound (no stereocenters, MW 292.28) facilitate rapid analog generation for structure-activity relationship studies probing the molecular determinants of fungicidal versus fungistatic activity [2]. Procurement of this compound enables research into whether the apoptosis-inducing phenotype is scaffold-dependent or substituent-dependent within the pyrrolidine-1,2,3-triazole class.

Synthetic Methodology Development: Click Chemistry Optimization for Pyrrolidine-Triazole Hybrid Synthesis

The pyrrolidine-2H-1,2,3-triazole architecture is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) employing a 3-azido-pyrrolidine intermediate and an alkyne coupling partner [1]. The target compound serves as a benchmark substrate for optimizing click chemistry conditions (catalyst loading, solvent, temperature, ligand selection) to achieve regioselective formation of the 2H-1,2,3-triazole isomer over the 1H-1,2,3-triazole isomer. This regioselectivity challenge is non-trivial: ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically favors the 1,5-disubstituted (1H-) isomer, requiring specialized conditions (e.g., copper(I) thiophene-2-carboxylate, specific ligands) to access the 2H-regioisomer [2]. Industrial process chemists developing scalable routes to 2H-1,2,3-triazole-containing pharmaceutical intermediates will find this compound useful as a reference standard for reaction monitoring and purity validation.

Agricultural Fungicide Discovery: Non-Azole CYP51 Inhibition with Reduced Cross-Resistance Risk

Triazole derivatives are extensively used as agricultural fungicides (e.g., tebuconazole, epoxiconazole, propiconazole), and resistance due to CYP51 mutations (Y137F, I381V) is a growing concern in crop protection [1]. The 2H-1,2,3-triazole chemotype, being structurally distinct from the 1H-1,2,4-triazole agricultural fungicides, may exhibit reduced cross-resistance to these mutant CYP51 isoforms. Patent literature (EP0136063, WO-2024213109-A1) explicitly covers triazole derivatives—including those with pyrrolidine linkers—as both human antifungal agents and agricultural fungicides [2]. The favorable physicochemical profile of the target compound (logP ~2.0, moderate TPSA, achiral) is compatible with foliar uptake and systemic translocation requirements for crop protection applications. Agrochemical discovery teams can use this compound as a fragment-like starting point for designing novel fungicides with activity against azole-resistant plant pathogens such as Mycosphaerella graminicola and Fusarium graminearum.

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